(E)-1-(3,4-dichlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
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Overview
Description
- The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl halide reacts with the quinazolinone intermediate.
Formation of the Urea Linkage:
- The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage, completing the synthesis of the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products:
- Oxidation can yield aldehyde or carboxylic acid derivatives.
- Reduction can produce dihydroquinazoline derivatives.
- Substitution can introduce various functional groups onto the dichlorophenyl ring.
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology:
- It has potential applications in the study of enzyme inhibition, particularly those enzymes involved in cancer and inflammatory diseases.
Medicine:
- Research is ongoing into its potential as an anticancer agent, given its ability to interact with specific molecular targets involved in cell proliferation.
Industry:
- The compound may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(3,4-dichlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multiple steps:
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Formation of the Quinazolinone Core:
- Starting with 2-aminobenzamide, the quinazolinone core is synthesized through a cyclization reaction with an appropriate aldehyde or ketone under acidic or basic conditions.
Mechanism of Action
The mechanism of action of (E)-1-(3,4-dichlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group and the quinazolinone moiety are crucial for binding to these targets, potentially inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application, such as inhibition of cancer cell growth or modulation of inflammatory responses.
Comparison with Similar Compounds
- 1-(3,4-dichlorophenyl)-3-(2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- 1-(3,4-dichlorophenyl)-3-(3-(2-hydroxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Comparison:
- The presence of the methoxyethyl group in (E)-1-(3,4-dichlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea distinguishes it from similar compounds, potentially enhancing its solubility and bioavailability.
- The specific substitution pattern on the phenyl ring and the quinazolinone core can significantly affect the compound’s reactivity and interaction with biological targets, making it unique in its class.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
The compound (E)-1-(3,4-dichlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a derivative of the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on recent studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with appropriate aryl isocyanates or urea derivatives. The process often requires specific conditions to achieve optimal yields and purity.
Anticancer Activity
Several studies have reported the anticancer potential of quinazoline derivatives. For instance, compounds sharing structural features with this compound have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
1 | HCT-116 | 0.05 |
2 | LoVo | 0.23 |
3 | MCF-7 | 0.15 |
Note: Values are illustrative based on related compounds in the literature.
In vitro studies indicated that similar compounds reduced cell viability significantly, suggesting that this compound may exhibit similar properties.
The proposed mechanisms by which quinazoline derivatives exert their anticancer effects include:
- Inhibition of Kinases : Many quinazoline derivatives act as kinase inhibitors, interfering with pathways critical for cancer cell proliferation.
- Induction of Apoptosis : These compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Antioxidant Activity : Some studies indicate that these compounds possess antioxidant properties that can protect normal cells while selectively targeting cancerous cells.
Study on Antitumor Effects
A study published in MDPI evaluated a series of quinazoline derivatives for their antitumor activity. Among them, a compound structurally similar to this compound showed promising results with an IC50 value of less than 0.1 µM against HCT-116 cells .
Comparative Analysis
Comparative studies have shown that modifications in the substituents on the quinazoline core significantly affect biological activity. For example, introducing electron-withdrawing groups has been associated with enhanced potency against specific cancer types.
Properties
CAS No. |
899973-04-7 |
---|---|
Molecular Formula |
C18H16Cl2N4O3 |
Molecular Weight |
407.25 |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C18H16Cl2N4O3/c1-27-9-8-24-16(12-4-2-3-5-15(12)22-18(24)26)23-17(25)21-11-6-7-13(19)14(20)10-11/h2-7,10H,8-9H2,1H3,(H2,21,23,25) |
InChI Key |
IEDUKEHWKHYBOU-XQNSMLJCSA-N |
SMILES |
COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
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